4-(1,3-benzoxazol-2-yl)-2-methylquinoline
Description
4-(1,3-Benzoxazol-2-yl)-2-methylquinoline is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a benzoxazole moiety and a methyl group at the 2-position. This structural motif is of interest in medicinal chemistry and materials science due to its aromatic stability and capacity for π-π interactions.
Properties
IUPAC Name |
2-(2-methylquinolin-4-yl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-11-10-13(12-6-2-3-7-14(12)18-11)17-19-15-8-4-5-9-16(15)20-17/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBISBHCJDXSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-320058 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of specific intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of WAY-320058 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
WAY-320058 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: WAY-320058 can participate in substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 4-(1,3-benzoxazol-2-yl)-2-methylquinoline. For instance, derivatives with similar structures have shown promising results as inhibitors of cell proliferation in various cancer cell lines. A study involving 3-(benzazol-2-yl)-quinoxaline derivatives indicated that these compounds exhibited moderate to potent antiproliferation effects against several cancer cell lines, including MGC-803, HepG2, and HeLa . The mechanism of action often involves the induction of apoptosis through the modulation of key apoptotic proteins, which suggests that 4-(1,3-benzoxazol-2-yl)-2-methylquinoline could similarly function as a potent anticancer agent.
Antimicrobial Properties
Compounds containing benzoxazole moieties have been evaluated for their antimicrobial activities. Research indicates that benzoxazole derivatives can act against various bacterial and fungal strains. The structural features of 4-(1,3-benzoxazol-2-yl)-2-methylquinoline may enhance its efficacy as an antimicrobial agent, potentially making it a candidate for further development in treating infections.
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Similar benzoxazole derivatives have been investigated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease . By inhibiting this enzyme, such compounds can help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with neurodegenerative diseases.
Synthetic Routes
The synthesis of 4-(1,3-benzoxazol-2-yl)-2-methylquinoline can be achieved through various methods, including cyclization reactions involving appropriate precursors. The development of efficient synthetic pathways is crucial for producing this compound in sufficient quantities for biological evaluation.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the biological activity of 4-(1,3-benzoxazol-2-yl)-2-methylquinoline. Modifications to the benzoxazole or quinoline rings can significantly influence the compound's pharmacological properties. For example, altering substituents on the benzoxazole ring may enhance its binding affinity to target enzymes or receptors.
Biological Evaluations
Several studies have conducted biological evaluations on related compounds to assess their therapeutic potential:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 3-(benzazol-2-yl)-quinoxaline | Anticancer | Varies by cell line | |
| Coumarin derivatives | Acetylcholinesterase inhibition | IC50 = 2.7 µM |
These findings emphasize the importance of further research into 4-(1,3-benzoxazol-2-yl)-2-methylquinoline and its derivatives.
Mechanism of Action
The mechanism by which WAY-320058 exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may modulate these targets’ activity, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Electronic Effects
- Benzoxazole vs. Benzothiazole: Benzothiazole’s sulfur atom increases electron-withdrawing effects compared to benzoxazole’s oxygen, altering redox potentials and UV-Vis absorption profiles.
- Chlorine vs. Methyl Substituents : Chlorine () enhances lipophilicity, while methyl groups (target compound) provide steric hindrance without significant electronic perturbation.
Solubility and Melting Points
- 4k (): Melting point 223–225°C, attributed to polar amino and methoxy groups.
- Thiazole Derivatives (): Lower melting points (~140°C) due to reduced aromatic stacking from non-quinoline cores.
Biological Activity
4-(1,3-benzoxazol-2-yl)-2-methylquinoline is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antifungal effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzoxazole moiety fused with a quinoline structure, which is known to enhance biological activity through various mechanisms. The presence of nitrogen and oxygen heteroatoms in the structure contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of 4-(1,3-benzoxazol-2-yl)-2-methylquinoline as an anticancer agent.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. For instance, it can arrest the cell cycle at the G2 phase and increase the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .
- In Vitro Studies : In vitro assays demonstrated that derivatives of benzoxazole compounds exhibited significant cytotoxicity against various cancer cell lines, including MGC-803 and HepG2. The IC50 values for these compounds ranged from 1.49 to 10.99 μM, indicating potent antiproliferative effects .
- In Vivo Studies : Animal models have shown that these compounds can significantly reduce tumor growth with minimal toxicity. For example, a study reported that treatment with a related compound reduced tumor size in xenograft models at doses as low as 6 mg/kg .
Antimicrobial Activity
The antimicrobial properties of 4-(1,3-benzoxazol-2-yl)-2-methylquinoline have also been investigated:
- Bacterial Inhibition : Research indicates that benzoxazole derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The structure–activity relationship (SAR) analysis suggests that modifications to the benzoxazole ring can enhance antimicrobial efficacy .
- Fungal Activity : The compound has demonstrated antifungal properties against Candida albicans, a common opportunistic pathogen. Studies suggest that its mechanism involves disrupting fungal cell membrane integrity, similar to other antifungal agents like fluconazole .
Data Table: Summary of Biological Activities
Case Studies
- Study on Anticancer Efficacy : A study focused on the synthesis and evaluation of 3-(benzoxazol-2-yl)quinoxaline derivatives found that specific analogs exhibited strong cytotoxicity against several cancer cell lines. The most potent derivative induced significant apoptosis through mitochondrial pathways .
- Antifungal Activity Investigation : Another study evaluated the antifungal properties of various benzoxazole derivatives against C. albicans. The results indicated that certain modifications led to enhanced binding affinity compared to standard treatments like fluconazole, suggesting potential for overcoming drug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
